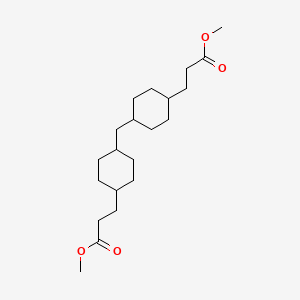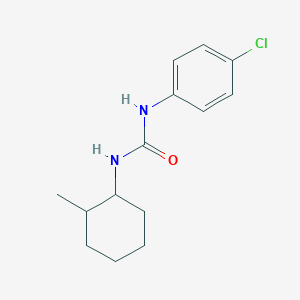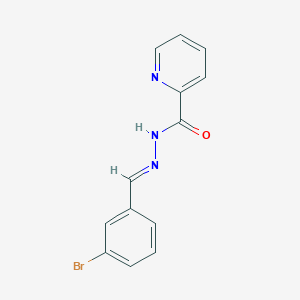![molecular formula C25H24BrN7O5 B11972815 8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11972815.png)
8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that features multiple functional groups, including a brominated indole, a hydrazone linkage, and a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The process may start with the bromination of an indole derivative, followed by the formation of a hydrazone linkage through the reaction with hydrazine. The final steps involve the attachment of the purine moiety and the hydroxyphenoxypropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and purine moieties.
Reduction: Reduction reactions could target the hydrazone linkage or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the brominated indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe or inhibitor for specific enzymes or receptors due to its unique structure.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases related to the pathways it affects.
Industry
In industry, it could be utilized in the development of new materials or as a catalyst in certain chemical processes.
作用機序
The mechanism of action of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, thereby modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- **8-[(2E)-2-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2E)-2-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
特性
分子式 |
C25H24BrN7O5 |
|---|---|
分子量 |
582.4 g/mol |
IUPAC名 |
8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H24BrN7O5/c1-13-6-4-5-7-18(13)38-12-15(34)11-33-20-21(31(2)25(37)32(3)23(20)36)28-24(33)30-29-19-16-10-14(26)8-9-17(16)27-22(19)35/h4-10,15,27,34-35H,11-12H2,1-3H3 |
InChIキー |
TVFRJOLNCSMKEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N=NC4=C(NC5=C4C=C(C=C5)Br)O)N(C(=O)N(C3=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11972741.png)


![N-(4-tert-butylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11972767.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
![2,3-Dibromobicyclo[2.2.1]heptane](/img/structure/B11972774.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972775.png)

![4-hydroxy-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B11972778.png)

![2,3-Dibromobicyclo[2.2.1]heptane](/img/structure/B11972793.png)
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B11972795.png)
